![molecular formula C17H9BrF3NO3 B2473110 5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione CAS No. 388093-31-0](/img/structure/B2473110.png)
5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for researchers. For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Physically, indoles are crystalline and colorless in nature with specific odors . The trifluoromethyl group in trifluoromethyl compounds is noteworthy due to its potent electron-withdrawing properties and considerable hydrophobic surface area .Scientific Research Applications
- Research : Novel 5-bromosubstituted derivatives of indole phytoalexins have been synthesized and screened in vitro for antiproliferative/cytotoxic activity against human cancer cell lines. Some analogues exhibited comparable or better activity than cisplatin, a commonly used chemotherapy drug, with lower toxicity to normal cells .
Antiproliferative and Cytotoxic Activity
Multicomponent Reactions and Synthesis
Mechanism of Action
Future Directions
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting. It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
properties
IUPAC Name |
5-bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO3/c18-9-5-6-13-11(7-9)15(24)16(25)22(13)8-14(23)10-3-1-2-4-12(10)17(19,20)21/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTMDOZQJBXMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione |
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